N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound features a fused thiazolo[3,2-a]pyrimidine core with the following substituents:
- 2-methyl group: Enhances steric bulk and may influence ring conformation.
- 6-carboxamide moiety: Linked to a 2-methoxyphenyl group, providing electronic modulation (via methoxy) and hydrogen-bonding capacity (via carboxamide).
Synthetic routes for analogous compounds involve hydrazinolysis and heterocyclization reactions, as seen in –3 and 12 . Structural confirmation typically employs elemental analysis, IR (amide N–H stretches ~3300 cm⁻¹), NMR (distinct 13C signals for carbonyl carbons), and mass spectrometry (molecular ion peaks, e.g., m/z 492 in ) .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-8-18-14(20)10(7-16-15(18)22-9)13(19)17-11-5-3-4-6-12(11)21-2/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDZPDXTZADYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method is the three-component condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, depending on the substituents on the aldehyde component.
Industrial Production Methods
the principles of green chemistry, such as atom economy and environmental safety, are often applied in the synthesis of thiazolopyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly on the aromatic ring, can yield a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve mild temperatures and solvents like ethanol or isopropyl alcohol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted thiazolopyrimidines .
Scientific Research Applications
N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can be studied using molecular docking and dynamic molecular studies to understand the interactions within the enzyme’s binding site .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (): Key difference: 4-Methoxyphenyl vs. 2-methoxyphenyl substituent. The 2,3-dihydro structure introduces partial saturation, reducing planarity and possibly affecting target binding .
- N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (): Key difference: Phenethyl chain vs. phenyl group.
Functional Group Modifications
Core Saturation and Conformational Effects
- This modification may also affect pharmacokinetic properties .
- Fused Heterocyclic Systems (): Example: Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives.
Structural and Pharmacological Implications
Electronic and Steric Effects
- Ortho vs. Para Methoxy : The 2-methoxyphenyl group in the target compound may induce steric hindrance, limiting rotational freedom and stabilizing specific conformations. In contrast, para-substituted analogs () maximize electronic effects without steric interference .
- Carboxamide vs. Ester : The carboxamide group in the target compound facilitates hydrogen bonding, critical for interactions with kinase ATP pockets (as seen in –16 for related kinase inhibitors) .
Biological Activity
N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound belonging to the thiazolopyrimidine family. Its unique structure, characterized by a thiazole ring fused to a pyrimidine ring, along with various substituents, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
This compound features a methoxyphenyl group and a carboxamide functionality, enhancing its chemical diversity and potential biological activity .
Antitumor Activity
Recent studies indicate that thiazolopyrimidine derivatives exhibit significant antitumor properties . Specifically, this compound has shown promise in targeting various cancer cell lines. For instance:
- Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells .
- Mechanism of Action : The compound's antitumor effects are thought to involve inhibition of specific kinases that play crucial roles in cancer cell proliferation and survival .
Antimicrobial Activity
The compound also displays antimicrobial properties , making it a candidate for further investigation in infectious disease treatment. Studies have reported:
- Bacterial Inhibition : this compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent .
Other Biological Activities
In addition to antitumor and antimicrobial effects, this compound has been noted for other biological activities:
- Anti-inflammatory Effects : Thiazolopyrimidine derivatives are known to exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Antidiabetic Activity : Some studies suggest that these compounds may also possess antidiabetic effects through modulation of glucose metabolism pathways .
The biological activity of this compound can be attributed to several mechanisms:
Enzyme Inhibition
The compound interacts with various enzymes and proteins:
- Kinase Inhibition : It inhibits certain kinases involved in signaling pathways that regulate cell growth and survival .
Gene Expression Modulation
This compound influences gene expression by modulating transcription factors that regulate cellular processes such as apoptosis and differentiation .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxicity of this compound against M-HeLa cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli.
Q & A
Basic: What synthetic methodologies are established for preparing thiazolo[3,2-a]pyrimidine derivatives like N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?
Methodological Answer:
The synthesis typically involves cyclocondensation of thiouracil precursors with α-halo carbonyl compounds. For example, refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester with chloroacetic acid and a substituted benzaldehyde (e.g., 2,4,6-trimethoxybenzaldehyde) in a 1:1 mixture of glacial acetic acid and acetic anhydride yields thiazolo[3,2-a]pyrimidine derivatives . Key steps include:
- Reaction Optimization : Prolonged reflux (8–10 hours) ensures complete cyclization.
- Crystallization : Slow evaporation of ethyl acetate-ethanol (3:2) solutions produces single crystals suitable for X-ray diffraction .
Advanced: How does the substitution pattern on the benzylidene moiety influence the conformational stability of thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer:
X-ray crystallography reveals that substituents on the benzylidene ring (e.g., methoxy groups at positions 2, 4, and 6) induce steric and electronic effects, altering dihedral angles between the fused thiazole-pyrimidine core and aryl rings. For instance:
- Dihedral Angle Analysis : In 2,4,6-trimethoxy-substituted derivatives, the fused thiazolopyrimidine ring forms an 80.94° dihedral angle with the benzene ring, creating a flattened boat conformation .
- Substituent Effects : Electron-withdrawing groups (e.g., fluoro in fluorobenzylidene analogs) reduce planarity, increasing puckering (C5 deviation: ~0.224 Å from the mean plane) and potentially modulating intermolecular interactions .
Basic: What spectroscopic and crystallographic techniques validate the structural integrity of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Confirms bond lengths (e.g., C–C = 0.003–0.004 Å), angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds forming chains along the c-axis) .
- HPLC Purity Analysis : ≥98% purity is achieved via recrystallization and validated using HPLC with standardized protocols (e.g., C18 columns, UV detection at 254 nm) .
- Spectroscopy : IR confirms carbonyl stretches (~1700 cm⁻¹ for ester/amide groups), while ¹H/¹³C NMR resolves methoxy (-OCH₃) and aromatic proton environments .
Advanced: How do intermolecular interactions in the crystal lattice affect the compound’s physicochemical properties?
Methodological Answer:
Intermolecular forces (e.g., bifurcated C–H···O hydrogen bonds) govern packing motifs and solubility. For example:
- Hydrogen-Bonding Networks : In ethyl 7-methyl-3-oxo-5-phenyl derivatives, C–H···O interactions link molecules into 1D chains, increasing thermal stability (mp: 427–428 K) .
- Solvent Co-Crystallization : Co-crystals with N,N-dimethylformamide (DMF) exhibit altered lattice parameters (triclinic P1 symmetry) and improved solubility in polar aprotic solvents .
Basic: What are the key challenges in achieving high-yield synthesis of this compound?
Methodological Answer:
- Side Reactions : Competing dimerization or oxidation requires strict control of reaction conditions (e.g., inert atmosphere, anhydrous solvents) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethyl acetate/ethanol) is critical to isolate the target compound from byproducts like unreacted aldehydes .
Advanced: How can computational modeling predict the bioactivity of thiazolo[3,2-a]pyrimidine derivatives?
Methodological Answer:
- Docking Studies : Molecular docking into target proteins (e.g., kinases) assesses binding affinity. For example, the methoxyphenyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent electronic parameters (Hammett σ) with observed IC₅₀ values in enzyme inhibition assays .
Basic: What safety considerations are essential during handling and storage?
Methodological Answer:
- Toxicity Screening : Ames tests and cytotoxicity assays (e.g., MTT on HepG2 cells) ensure safe handling .
- Storage : Desiccate at –20°C under nitrogen to prevent hydrolysis of the ester/carboxamide groups .
Advanced: How does the compound’s conformational flexibility impact its pharmacological profile?
Methodological Answer:
- Dynamic NMR Studies : Variable-temperature ¹H NMR reveals restricted rotation of the 2-methoxyphenyl group, influencing receptor binding kinetics .
- Pharmacophore Mapping : The flattened boat conformation optimizes interactions with ATP-binding sites in target enzymes, as seen in related thiazolo[3,2-a]pyrimidine kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
